4-Bromo-6-(trifluoromethyl)-1H-indole

Overview

Description

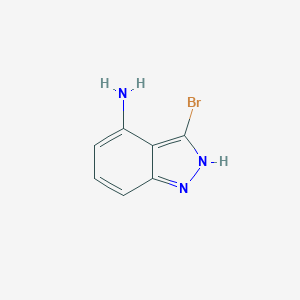

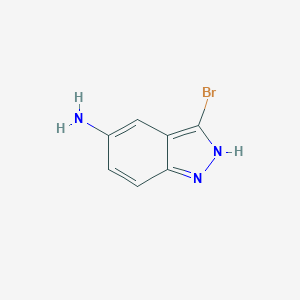

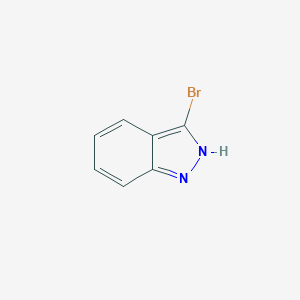

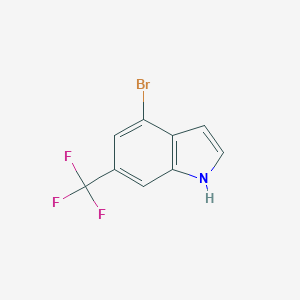

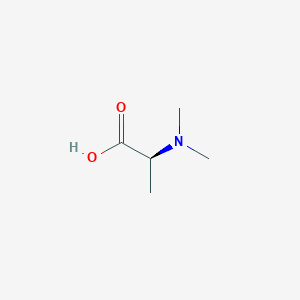

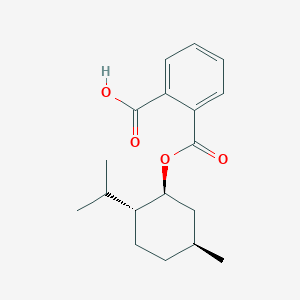

“4-Bromo-6-(trifluoromethyl)-1H-indole” is a chemical compound with the molecular formula C8H4BrF3N2 . It is a derivative of indazole, which is a type of heterocyclic aromatic organic compound . The compound contains a bromine atom and a trifluoromethyl group attached to the indazole ring .

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(trifluoromethyl)-1H-indole” consists of an indazole ring with a bromine atom and a trifluoromethyl group attached . The exact mass of the compound is 263.95100 g/mol, and its monoisotopic mass is also 263.95100 g/mol . The compound has a topological polar surface area of 28.7 Ų .

Physical And Chemical Properties Analysis

The compound “4-Bromo-6-(trifluoromethyl)-1H-indole” has a molecular weight of 265.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0, indicating that it is relatively rigid .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 4-Bromo-6-(trifluoromethyl)-1H-indole is known to enhance the pharmacological properties of drug molecules. This compound can be utilized in the synthesis of various FDA-approved drugs, particularly those targeting diseases where fluorine-containing functional groups are beneficial .

Organic Synthesis and Catalysis

In organic chemistry, the presence of bromine and trifluoromethyl groups makes this compound a valuable intermediate. It can be used in cross-coupling reactions, a cornerstone of modern synthetic chemistry, to create complex molecules for materials science and pharmaceuticals .

Future Directions

While specific future directions for “4-Bromo-6-(trifluoromethyl)-1H-indole” were not found in the search results, it is noted that many novel applications of trifluoromethylpyridines, which are structurally similar to the compound , are expected to be discovered in the future . This suggests that “4-Bromo-6-(trifluoromethyl)-1H-indole” may also have potential for new applications in the future.

properties

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-3-5(9(11,12)13)4-8-6(7)1-2-14-8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQHXKQOACYLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646642 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)-1H-indole | |

CAS RN |

1000342-93-7 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)